REACTION_CXSMILES
|
O[C:2]1([OH:9])[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.C(Cl)Cl.CN(C=O)C.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH:30]1([N:34]2[CH2:40][CH2:39][CH2:38][NH:37][CH2:36][CH2:35]2)[CH2:33][CH2:32][CH2:31]1>C(Cl)Cl>[CH:30]1([N:34]2[CH2:40][CH2:39][CH2:38][N:37]([C:6]([CH:4]3[CH2:3][C:2](=[O:9])[CH2:5]3)=[O:8])[CH2:36][CH2:35]2)[CH2:33][CH2:32][CH2:31]1 |f:1.2|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
OC1(CC(C1)C(=O)O)O
|
Name
|
DCM DMF
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CN(C)C=O
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1CCNCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at RT for 3 H
|
Type
|
WASH
|
Details
|
washed with 1:1 H2O/brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by silica gel FCC (eluting with DCM/MeOH/NH3 90:10:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCN(CCC1)C(=O)C1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |